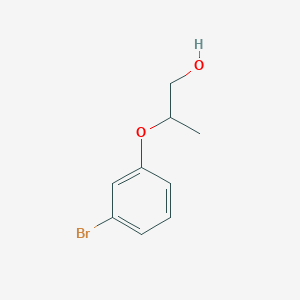

2-(3-Bromophenoxy)propan-1-ol

Description

2-(3-Bromophenoxy)propan-1-ol is a brominated aromatic alcohol characterized by a propan-1-ol backbone substituted with a 3-bromophenoxy group. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, or functional materials. Its reactivity is influenced by the electron-withdrawing bromine atom on the phenoxy ring and the hydroxyl group, enabling participation in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name |

2-(3-bromophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPIMKWICZRCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)propan-1-ol typically involves the reaction of 3-bromophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the nucleophilic attack of the phenoxide ion, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)propan-1-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include ketones and aldehydes.

Reduction: Products include primary or secondary alcohols and alkanes.

Scientific Research Applications

2-(3-Bromophenoxy)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)propan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomers: Bromophenoxy Positional Variations

(a) 3-(2-Bromophenoxy)propan-1-ol (CAS N/A)

- Synthesis: Prepared via nucleophilic substitution between 2-bromophenol and 2-bromopropanol in DMF with K₂CO₃, yielding 78% as a pale yellow oil .

- Key Differences : Bromine at the ortho position induces steric hindrance, reducing reactivity in coupling reactions compared to the meta-substituted analog.

(b) 3-(4-Bromophenyl)propan-1-ol (CAS 25574-11-2)

- Structure: Lacks an ether linkage; bromine is on the phenyl ring directly attached to the propanol chain.

- Applications : Used in polymer modifications and as a precursor for hydrophobic coatings .

(c) 3-(2-Bromo-4-fluorophenyl)propan-1-ol (CAS 404575-32-2)

- Features : Fluorine at the para position enhances electronegativity, increasing acidity of the hydroxyl group and altering solubility .

Polybrominated Propanol Derivatives

(a) 3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5)

- Structure : Contains three bromine atoms, significantly increasing molecular weight (297.8 g/mol) and halogen-driven reactivity.

(b) 3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)

- Challenges: Limited data in ECHA databases; commercial suppliers exist (e.g., LookChem), but safety profiles remain unclear .

Ether-Linked Brominated Alcohols

(E)-2-(3-Bromophenoxy)-5-chloropent-2-en-1-yl 2-iodobenzoate (4l)

- Complexity : Incorporates multiple halogens (Br, Cl, I) and an ester group.

- Spectroscopy : NMR data (¹H, ¹³C) indicate significant deshielding of aromatic protons due to electron-withdrawing effects .

Non-Brominated Analogues

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Regulatory Context: IFRA standards restrict its use in fragrances to 0.6–6.0% depending on product type, highlighting regulatory scrutiny for propanol derivatives .

Biological Activity

Overview

2-(3-Bromophenoxy)propan-1-ol is an organic compound with the molecular formula C9H11BrO2. It features a bromophenyl group attached to a propanol moiety, which contributes to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

- Molecular Formula : C9H11BrO2

- Molecular Weight : 229.09 g/mol

- Appearance : Colorless to pale yellow liquid

- Density : Approximately 1.2 g/cm³

- Boiling Point : 270°C at 760 mmHg

- LogP (Partition Coefficient) : 2.2, indicating moderate lipophilicity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The bromophenyl group may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

- Cellular Signaling Modulation : The compound may influence various signaling pathways, including those related to inflammation and apoptosis.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungi:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Cytotoxic Effects

In studies involving cancer cell lines, this compound has demonstrated cytotoxic effects. For instance, treatment of breast cancer cell lines resulted in significant cell death through apoptosis induction:

| Cell Line | Treatment Concentration | Cell Viability (%) |

|---|---|---|

| MCF-7 (breast cancer) | 50 µM | 30% |

| HeLa (cervical cancer) | 100 µM | 25% |

These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results confirmed its broad-spectrum activity, particularly against resistant strains of bacteria. The study concluded that this compound could be a valuable addition to the arsenal against antibiotic-resistant infections .

Case Study 2: Cancer Research

In another research effort focused on breast cancer, the compound was shown to induce apoptosis via the activation of caspase pathways. This study highlighted its potential as a therapeutic agent in oncology, particularly for targeting specific cancer cell types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.